4-Acetamidocyclohexanol-d10
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Overview
Description
4-Acetamidocyclohexanol-d10 is a deuterium-labeled derivative of 4-acetamidocyclohexanol. It is a stable isotope-labeled compound with the molecular formula C8H5D10NO2 and a molecular weight of 167.27 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidocyclohexanol-d10 typically involves the deuteration of 4-acetamidocyclohexanol. One common method is the catalytic hydrogenation of 4-acetamidocyclohexanone in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled throughout the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidocyclohexanol-d10 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetamidocyclohexanone.
Reduction: Formation of 4-acetamidocyclohexylamine.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
4-Acetamidocyclohexanol-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Mechanism of Action
The mechanism of action of 4-acetamidocyclohexanol-d10 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tracer to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy and mass spectrometry, providing insights into molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidocyclohexanol: The non-labeled version of 4-acetamidocyclohexanol-d10, used in similar research applications but without the benefits of isotopic labeling.
4-Acetamidophenol:
4-Aminocyclohexanol: A related compound with an amino group instead of an acetamido group, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of chemical reactions and metabolic pathways, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-XDCJMDAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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